ADB-CHMINACA, scientifically known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has gained attention due to its high potency and associated adverse effects. It belongs to a class of substances known as new psychoactive substances (NPS), which are designed to mimic the effects of traditional drugs while evading legal restrictions. ADB-CHMINACA was first identified in the European drug market and has been linked to numerous health risks, including fatalities and severe side effects .
The compound was initially synthesized and described in patent literature by Pfizer Inc. in 2009. Its presence has been documented in various herbal smoking blends, often marketed as legal alternatives to cannabis. The substance is controlled under various drug regulations across Europe and the United States due to its potential for abuse and health risks .
ADB-CHMINACA is classified as a synthetic cannabinoid receptor agonist, meaning it activates cannabinoid receptors in the brain, particularly the CB1 receptor. This classification places it alongside other well-known synthetic cannabinoids such as JWH-018 and AM-2201, which have similar mechanisms of action .
The synthesis of ADB-CHMINACA involves several chemical reactions utilizing specific precursors. One proposed route includes the use of L-tert-leucinamide for creating the (S) enantiomer of ADB-CHMINACA. The synthesis typically requires controlled laboratory conditions due to the complex nature of the reactions involved .
The synthesis process can be outlined as follows:
ADB-CHMINACA has a complex molecular structure characterized by:
The structural representation includes:
ADB-CHMINACA undergoes various chemical reactions, particularly during metabolic processes in biological systems. Key reactions include:
Analytical techniques like liquid chromatography-tandem mass spectrometry are employed to identify these metabolites, crucial for understanding its pharmacokinetics and for forensic analysis .
ADB-CHMINACA exerts its effects primarily through agonistic action at cannabinoid receptors, particularly CB1 receptors located in the central nervous system. This action leads to various physiological effects similar to those produced by delta-9-tetrahydrocannabinol, the active component of cannabis.
Studies indicate that ADB-CHMINACA has a significantly higher binding affinity for CB1 receptors compared to natural cannabinoids, contributing to its potency and potential for adverse effects .
ADB-CHMINACA is typically encountered as a white crystalline powder with variable solubility depending on the solvent used.
Key chemical properties include:
Relevant analytical methods for characterizing these properties include gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy .
ADB-CHMINACA is primarily studied within toxicology and forensic science contexts due to its implications for public health and safety. Research focuses on:
Additionally, ongoing studies aim to better understand its metabolism and potential therapeutic applications within controlled settings .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3